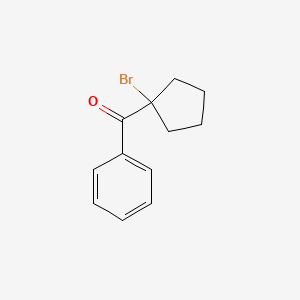
(1-Bromocyclopentyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromocyclopentyl)(phenyl)methanone: is an organic compound with the molecular formula C12H13BrO. It is a brominated derivative of cyclopentyl phenyl methanone and serves as an intermediate in various chemical syntheses . This compound is notable for its applications in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexanecarboxylic Acid Route: One method involves the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at 160°C for 2 hours, yielding a high percentage of the desired product.
Industrial Production Methods: Industrial production methods for (1-Bromocyclopentyl)(phenyl)methanone typically involve large-scale synthesis using optimized versions of the above-mentioned routes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1-Bromocyclopentyl)(phenyl)methanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substitution reactions typically yield substituted cyclopentyl phenyl methanones.
- Oxidation reactions can produce ketones or carboxylic acids.
- Reduction reactions often result in alcohols or alkanes.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (1-Bromocyclopentyl)(phenyl)methanone is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Pharmaceuticals: It is involved in the synthesis of pharmaceutical compounds, including derivatives of ketamine, which is an anesthetic agent.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1-Bromocyclopentyl)(phenyl)methanone involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
(1-Bromocyclopentyl)(2-chlorophenyl)methanone: This compound is similar in structure but contains an additional chlorine atom, which can alter its reactivity and applications.
Deschloro-N-ethyl-ketamine Hydrochloride: A derivative of ketamine, this compound shares some synthetic pathways with (1-Bromocyclopentyl)(phenyl)methanone.
Uniqueness:
Reactivity: The presence of the bromine atom in this compound makes it highly reactive in substitution reactions.
Applications: Its role as an intermediate in the synthesis of pharmaceutical compounds highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
(1-bromocyclopentyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNULTXNEKXSBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
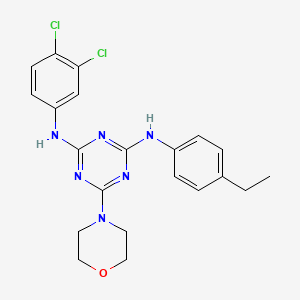
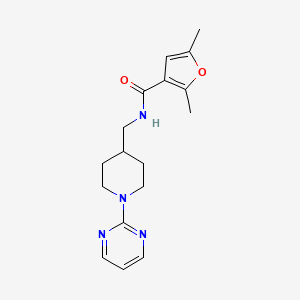
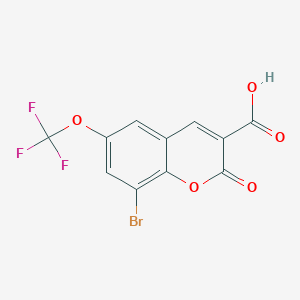
![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)
![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)
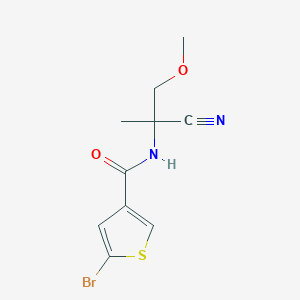

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2444978.png)
![(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2444979.png)


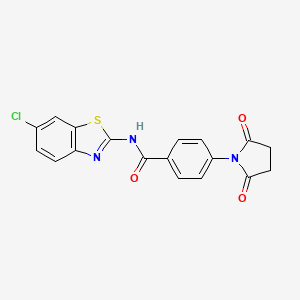
![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)
